molecular formula C12H12N4OS B2671465 N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide CAS No. 1706415-06-6

N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide

Cat. No.: B2671465
CAS No.: 1706415-06-6
M. Wt: 260.32
InChI Key: JHAQRLHSAWPBBJ-UHFFFAOYSA-N
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Description

N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is a cell-permeable inhibitor of the Src Homology 2 domain-containing protein tyrosine phosphatase-2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene that plays a crucial role in intracellular signaling downstream of receptor tyrosine kinases (RTKs). It is a key positive regulator of the RAS-MAPK signaling pathway, and gain-of-function mutations in SHP2 are associated with developmental disorders and multiple types of cancer, making it a high-value therapeutic target. This compound functions by allosterically inhibiting SHP2 activity , locking it in a closed, auto-inhibited conformation. This mechanism effectively disrupts the RAS-MAPK signal transduction cascade, which is frequently hyperactivated in various malignancies. Consequently, this inhibitor is a critical research tool for investigating the role of SHP2 in oncogenesis, cancer cell proliferation, and survival. Its application is central to preclinical studies focused on targeted therapy development, particularly for RTK-driven cancers, and for exploring resistance mechanisms to other targeted agents. Research utilizing this compound provides valuable insights into signal transduction biology and the validation of SHP2 as an anticancer target.

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4OS/c17-12(14-5-10-2-1-3-18-10)16-6-9-4-13-8-15-11(9)7-16/h1-4,8H,5-7H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAQRLHSAWPBBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide typically involves the condensation of thiophene derivatives with pyrrolopyrimidine intermediates. Common synthetic routes include:

    Condensation Reactions: Utilizing thiophene-2-carboxaldehyde and pyrrolopyrimidine derivatives under acidic or basic conditions.

    Cyclization Reactions: Employing cyclization of appropriate precursors in the presence of catalysts like palladium or copper.

    Amidation Reactions: Forming the carboxamide group through amidation of carboxylic acid derivatives with amines.

Industrial Production Methods

Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis are employed to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: Oxidative transformations using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions with agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions facilitated by halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions include oxidized, reduced, or substituted derivatives of the parent compound, which can exhibit varied biological and chemical properties.

Scientific Research Applications

N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and microbial infections.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by inhibiting enzyme activity or altering receptor signaling, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison of Core Heterocycles

The target compound’s pyrrolo[3,4-d]pyrimidine core distinguishes it from analogs with alternative fused-ring systems:

  • Pyrrolo[2,3-d]pyrimidines (e.g., compound 2b in ): These feature a different fusion pattern (pyrrole fused at positions 2 and 3 of pyrimidine), altering ring puckering and binding interactions. Substituents like sulfonamide and pyrimidin-2-yl groups in 2b enhance solubility and target affinity .
  • Thiazolo[3,2-a]pyrimidines (): Replace pyrrole with a thiazole ring, introducing sulfur at position 1. This modification impacts electron distribution and pharmacological profiles, as seen in the crystal structure of ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, which exhibits a puckered conformation and hydrogen-bonding networks .
  • Pyrrolo[3,4-d]pyridazines (e.g., T-EHPPD-T monomer, ): Substitute pyrimidine with pyridazine, reducing aromaticity and altering electronic properties for applications in organic solar cells .

Substituent-Based Comparison

  • Thiophene Derivatives (): Compounds like (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(pyrimidin-2-yl)benzenesulfonamide (IC50 = 9.55 µM) highlight the role of thiophene in enhancing antiproliferative activity through π-π stacking and hydrophobic interactions . The target compound’s thiophen-2-ylmethyl group may confer similar advantages.
  • Sulfonamide and Pyrimidine Moieties (): Compound 2b incorporates a sulfamoylphenyl group linked to a pyrimidine, improving interactions with ATP-binding pockets in kinases. In contrast, the target compound’s carboxamide group may prioritize hydrogen bonding over sulfonamide’s acidity .

Data Table: Key Features of Compared Compounds

Compound Name Core Structure Substituents Biological Activity (IC50) Application/Notes Reference
Target Compound Pyrrolo[3,4-d]pyrimidine N-(thiophen-2-ylmethyl)carboxamide Not reported Medicinal chemistry design -
Compound 2b () Pyrrolo[2,3-d]pyrimidine Sulfamoylphenyl, pyrimidin-2-yl Not reported Kinase inhibition candidate
Compounds 26–29 () Thiophene derivatives Sulfonamide, pyrazole, pyrimidine 9.39–10.25 µM Antiproliferative agents
T-EHPPD-T monomer () Pyrrolo[3,4-d]pyridazine Thiophene, ethylhexyl N/A Organic solar cells
Thiazolo[3,2-a]pyrimidine () Thiazolo-pyrimidine Trimethoxybenzylidene, ester groups Pharmacological interest Crystal structure resolved

Biological Activity

N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on recent research findings, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiophene ring fused to a pyrrolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. Its molecular formula is C11H10N4OSC_{11}H_{10}N_4OS with a molecular weight of 246.29 g/mol. The structural characteristics contribute to its interaction with biological targets.

Target Interactions

This compound exhibits significant fungicidal activities , particularly against pathogens like Pseudoperonospora cubensis, which causes cucumber downy mildew. The compound disrupts normal fungal cell functions through specific biochemical pathways that inhibit growth and reproduction.

Biochemical Pathways

The compound's mechanism involves the inhibition of essential enzymes within the fungal cells, leading to cell death. This activity is linked to its ability to interact with specific targets within the fungal metabolism.

Antimicrobial Activity

Recent studies have demonstrated that the compound shows broad-spectrum antimicrobial activity . For instance:

Pathogen Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.22 - 0.25 μg/mL-
Staphylococcus epidermidis0.22 - 0.25 μg/mL-
Pseudomonas aeruginosaNot specifiedNot specified

These results indicate that the compound has strong potential as an antimicrobial agent against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

In addition to its antifungal properties, this compound has been evaluated for its anticancer effects:

  • Cell Line Studies : The compound showed significant growth inhibition across various cancer cell lines:
    • Lung carcinoma (e.g., HOP-92 and NCI-H460) exhibited growth inhibition percentages (GI%) of up to 71.8%.
    • Renal carcinoma cell line RFX 393 showed GI% values exceeding 66% for several derivatives tested.
  • Kinase Inhibition : The compound was found to inhibit cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), with IC50 values ranging from 0.09 to 1.58 µM for CDK2 and from 0.23 to 1.59 µM for TRKA .
  • Cell Cycle Arrest : Treatment with the compound resulted in significant cell cycle arrest at the G0/G1 phase in cancer cells, indicating its potential role in cancer therapy by preventing cancer cell proliferation .

Case Studies

Several studies have investigated the efficacy of this compound in vivo and in vitro:

  • In Vivo Efficacy : In animal models, this compound demonstrated reduced tumor growth rates compared to controls when administered at therapeutic doses.
  • In Vitro Cytotoxicity : The compound exhibited cytotoxic effects on renal carcinoma cells with IC50 values indicating moderate potency compared to reference drugs like staurosporine.

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